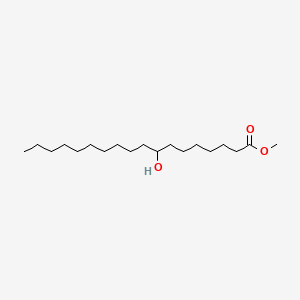

Methyl 8-hydroxyoctadecanoate

Description

Contextualization within Hydroxy Fatty Acid Research

Methyl 8-hydroxyoctadecanoate belongs to the class of hydroxy fatty acids (HFAs), which are fatty acids containing one or more hydroxyl groups on their hydrocarbon chain. These compounds are of significant interest due to their diverse biological activities and potential industrial applications. HFAs are found in various natural sources, including plants, microorganisms, and animals, where they can be present as constituents of estolides, which are oligomeric fatty acid esters. mdpi.com The position of the hydroxyl group along the fatty acid chain is a key determinant of the molecule's physical and chemical properties.

Research into hydroxy fatty acids encompasses a broad range of topics, from their biosynthesis and metabolic pathways to their roles in cellular signaling and as precursors for valuable chemicals. mdpi.com The study of specific positional isomers, such as this compound, allows scientists to understand the structure-function relationships within this class of molecules. For instance, the analysis of various methyl hydroxyoctadecanoate isomers helps in elucidating how the hydroxyl group's location influences properties like melting point and chromatographic behavior.

Historical Perspectives on Related Hydroxystearate Investigations

The investigation of hydroxystearates, the salt or ester of hydroxystearic acid, has a long history. A notable example is 12-hydroxystearic acid, which is produced by the hydrogenation of castor oil. wikipedia.org This compound and its derivatives, particularly lithium 12-hydroxystearate, have been extensively studied and are widely used as thickening agents in lubricating greases due to their high oxidation stability and desirable thermal properties. wikipedia.orgacs.orgtaylorandfrancis.com Early research, dating back to at least the mid-20th century, focused on the physical properties of hydroxystearates, such as their thermal behavior. acs.org

These historical investigations into compounds like 12-hydroxystearate have laid the groundwork for understanding other positional isomers, including the 8-hydroxy variant. While precursors for 12-hydroxystearic acid are readily available from castor oil, natural sources for 8-hydroxyoctadecanoic acid, such as isanolic and laetisaric acids, are less common. gsartor.org This has spurred interest in synthetic routes to access this particular isomer.

Significance of this compound in Contemporary Lipidomics and Synthetic Chemistry Research

In the modern scientific landscape, this compound holds significance in both lipidomics and synthetic chemistry. Lipidomics, the large-scale study of lipids in biological systems, relies on advanced analytical techniques to identify and quantify individual lipid species. mcmaster.ca Methyl esters of hydroxy fatty acids, including this compound, are often analyzed by methods like gas chromatography-mass spectrometry (GC-MS) to characterize lipid profiles in various biological samples. marinelipids.camarinelipids.ca For example, it has been identified as a volatile product from the oxidation of methyl linoleate. mdpi.com

From a synthetic chemistry perspective, this compound serves as a valuable building block. The hydroxyl and ester functional groups provide reactive sites for a variety of chemical transformations. acs.org Researchers are exploring the conversion of fatty acid derivatives into more complex and valuable molecules. For instance, the epoxy ring of methyl 9,10-epoxy octadecanoate can be opened to produce isomeric mixtures of methyl 9-hydroxy-10-amino-octadecanoate and methyl 10-hydroxy-9-amino-octadecanoate, demonstrating the potential for creating novel functionalized fatty acid derivatives. acs.org Similarly, studies on the conversion of methyl oleate (B1233923) have yielded branched-chain hydroxy fatty acid derivatives like methyl 9-alkyl-10-hydroxyoctadecanoate and methyl 9-hydroxy-10-alkyloctadecanoate. researchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H38O3 | chemsrc.com |

| Molecular Weight | 314.50 g/mol | chemsrc.comevitachem.com |

| Melting Point | 54-55.5 °C | gsartor.org |

| CAS Number | 2379-98-8 | chemsrc.com |

Table 2: Related Hydroxyoctadecanoate Compounds in Research

| Compound Name | Key Area of Research/Application |

|---|---|

| Methyl 12-hydroxyoctadecanoate | Synthesis from castor oil, use in cosmetics and as a reference standard. evitachem.comsmolecule.comsolubilityofthings.com |

| Lithium 12-hydroxystearate | Thickening agent in lubricating greases. wikipedia.orgtaylorandfrancis.com |

| Methyl 9-hydroxy-10-alkyloctadecanoate | Synthesis from methyl oleate for potential lubricant applications. researchgate.net |

| Methyl 10-(R)-hydroxystearate | Synthesis from sewage scum, precursor for flavors and fragrances. mdpi.com |

| Methyl 3-hydroxyoctadecanoate | Chemical synthesis and characterization. larodan.com |

Properties

Molecular Formula |

C19H38O3 |

|---|---|

Molecular Weight |

314.5 g/mol |

IUPAC Name |

methyl 8-hydroxyoctadecanoate |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-12-15-18(20)16-13-10-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3 |

InChI Key |

DTTDAPSJWLASGE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCC(=O)OC)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for Methyl 8 Hydroxyoctadecanoate and Its Analogues

Chemical Synthesis Strategies

Chemical synthesis provides versatile and well-established routes to methyl 8-hydroxyoctadecanoate and its analogues. These methods often involve multi-step processes and allow for the precise placement of the hydroxyl group along the fatty acid chain.

Grignard Reagent-Based Syntheses for Hydroxyoctadecanoates

The reaction of Grignard reagents with epoxides offers a powerful method for the formation of carbon-carbon bonds and the introduction of a hydroxyl group. A potential pathway to this compound involves the ring-opening of a suitable epoxy ester, such as methyl 8,9-epoxyoctadecanoate, with a methyl Grignard reagent (e.g., methylmagnesium bromide). The nucleophilic attack of the Grignard reagent on one of the epoxide carbons, followed by acidic workup, would yield the desired 8-hydroxy and 9-hydroxy isomers. The regioselectivity of the epoxide opening can be influenced by steric and electronic factors.

Hydroboration-Oxidation Reactions of Unsaturated Fatty Acid Methyl Esters

Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes. When applied to unsaturated fatty acid methyl esters, it results in the formation of hydroxylated derivatives. For instance, the hydroboration of methyl oleate (B1233923) (which has a double bond between carbons 9 and 10) with a borane (B79455) reagent, followed by oxidative workup with hydrogen peroxide and a base, yields a mixture of methyl 9-hydroxyoctadecanoate and methyl 10-hydroxyoctadecanoate. orgsyn.org To synthesize this compound via this route, a precursor with a double bond at the C-7 or C-8 position, such as methyl 7-octadecenoate or methyl 8-octadecenoate, would be required. The regioselectivity of the hydroboration step is primarily governed by steric hindrance, with the boron atom preferentially adding to the less substituted carbon of the double bond. organic-chemistry.org

| Starting Material | Reagents | Product(s) |

| Methyl oleate (C9=C10) | 1. BH3-THF 2. H2O2, NaOH | Methyl 9-hydroxyoctadecanoate and Methyl 10-hydroxyoctadecanoate orgsyn.org |

| Methyl 7-octadecenoate | 1. BH3-THF 2. H2O2, NaOH | Predominantly this compound |

| Methyl 8-octadecenoate | 1. BH3-THF 2. H2O2, NaOH | Mixture of this compound and Methyl 9-hydroxyoctadecanoate |

Hydrogenation of Unsaturated Precursors (e.g., Methyl Ricinoleate)

Catalytic hydrogenation is a widely used method to convert unsaturated compounds into their saturated counterparts. This strategy can be applied to the synthesis of hydroxyoctadecanoates from unsaturated hydroxy fatty acid esters. A well-known example is the hydrogenation of methyl ricinoleate (B1264116) (methyl 12-hydroxy-9-octadecenoate) to produce methyl 12-hydroxystearate. To synthesize this compound using this approach, a suitable unsaturated precursor containing a hydroxyl group at the C-8 position would be necessary.

Alternatively, the reduction of a keto group at the desired position can yield the corresponding hydroxy fatty acid ester. For example, the synthesis of this compound could be achieved by the reduction of methyl 8-oxooctadecanoate. This reduction can be performed using various reducing agents, such as sodium borohydride.

Multi-step Synthetic Pathways to Regioisomeric Hydroxystearic Acids

The synthesis of specific regioisomers of hydroxystearic acids, including the 8-hydroxy isomer, can be accomplished through multi-step synthetic sequences. One documented approach for the synthesis of 8-hydroxyoctanoic acid involves the reaction of 6-chlorohexan-1-ol with a dialkyl malonate, such as diethyl malonate. epo.orggoogle.com This multi-step process can be summarized as follows:

Alkylation of Diethyl Malonate: 6-chlorohexan-1-ol is reacted with the sodium salt of diethyl malonate to form diethyl (6-hydroxyhexyl)malonate.

Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes decarboxylation to yield 8-hydroxyoctanoic acid.

Esterification: The final step involves the esterification of 8-hydroxyoctanoic acid with methanol (B129727) in the presence of an acid catalyst to produce this compound. masterorganicchemistry.com

This pathway provides a reliable method for obtaining the specific 8-hydroxy isomer, avoiding the formation of other regioisomers.

Biocatalytic and Microbial Production

Biocatalytic and microbial methods offer environmentally friendly and highly selective alternatives to chemical synthesis for the production of hydroxy fatty acids. These approaches utilize whole microorganisms or isolated enzymes to introduce hydroxyl groups into fatty acid chains.

Enzymatic Hydroxylation of Fatty Acids by Fungi and Bacteria

A variety of fungi and bacteria are known to produce enzymes capable of hydroxylating fatty acids. nih.gov These enzymes, such as cytochrome P450 monooxygenases, can introduce hydroxyl groups at various positions along the fatty acid backbone. wikipedia.orgnih.gov While the production of 10-hydroxyoctadecanoic acid from oleic acid by several microorganisms, including Saccharomyces cerevisiae, Nocardia aurantia, and Mycobacterium fortuitum, has been reported, the specific production of the 8-hydroxy isomer is less common. nih.govasm.org

Some bacterial strains, such as Pseudomonas aeruginosa PR3, have been shown to convert oleic acid into 7,10-dihydroxy-8-(E)-octadecenoic acid, indicating the presence of enzymatic machinery capable of acting in the vicinity of the C-8 position. gsartor.org Further screening and genetic engineering of microbial enzymes could lead to the development of biocatalysts with enhanced selectivity for the C-8 position of octadecanoic acid. The use of cytochrome P450 enzymes, in particular, holds promise for achieving regioselective hydroxylation of fatty acids. researchgate.net

| Microorganism/Enzyme | Substrate | Main Product(s) |

| Saccharomyces cerevisiae | Oleic acid | 10-Hydroxyoctadecanoic acid nih.govasm.org |

| Nocardia aurantia | Oleic acid | 10-Oxooctadecanoic acid nih.govasm.org |

| Pseudomonas aeruginosa PR3 | Oleic acid | 7,10-Dihydroxy-8-(E)-octadecenoic acid gsartor.org |

| Cytochrome P450 Monooxygenases | Fatty Acids | Various regioisomers of hydroxy fatty acids wikipedia.orgnih.gov |

Microbial Conversion of Oleic Acid and Vegetable Oils to Hydroxy Fatty Acids

The biotransformation of unsaturated fatty acids, such as oleic acid, into more valuable hydroxy fatty acids is a field of significant scientific and industrial interest. nih.gov Microorganisms, including bacteria and yeast, possess enzymes that can catalyze the hydration of double bonds, leading to the formation of hydroxylated derivatives. nih.govresearchgate.net This microbial conversion offers a sustainable alternative to chemical synthesis methods for producing compounds like this compound and its analogues.

Historically, research into the microbial hydration of oleic acid began in the 1960s, with early studies identifying that Pseudomonas species could produce 10-hydroxystearic acid. nih.gov Since then, a variety of other microorganisms have been identified as capable of this transformation. For instance, resting cells of the baker's yeast Saccharomyces cerevisiae have been used to convert oleic acid into 10-hydroxyoctadecanoic acid with a 45% yield. nih.gov Bacteria isolated from the ovine rumen, tentatively identified as Selenomonas ruminantium and Enterococcus faecalis, have also demonstrated the ability to convert oleic acid to 10-hydroxystearic acid. nih.gov

The bioconversion process often involves a cascade of enzymatic reactions. In Micrococcus luteus, oleic acid is first hydrated to 10-hydroxystearic acid, which is then oxidized to 10-ketostearic acid. nih.govtandfonline.com This keto acid can be further degraded through β-oxidation. nih.govtandfonline.com Similarly, various strains of Nocardia and Mycobacterium are known to convert oleic acid into 10-oxo-octadecanoic acid with yields ranging from 55% to 80%. nih.gov

Beyond single hydroxylation, some microbes can produce dihydroxy fatty acids. Pseudomonas aeruginosa PR3 is known for its ability to convert oleic acid from sources like olive oil into 7,10-dihydroxy-8(E)-octadecenoic acid (DOD). mdpi.com This highlights the diverse catalytic capabilities of microorganisms in functionalizing fatty acid chains. The enzymes responsible for these transformations, such as oleate hydratases (EC 4.2.1.53), selectively add a water molecule across a double bond to introduce a hydroxyl group. mdpi.comresearchgate.net

Microbial Production of Hydroxy Fatty Acids from Oleic Acid

A summary of various microorganisms and the primary hydroxy fatty acid derivatives they produce from oleic acid.

| Microorganism | Product(s) | Yield | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | 10-hydroxyoctadecanoic acid | 45% | nih.gov |

| Micrococcus luteus | 10-hydroxystearic acid, 10-oxostearic acid | Not specified | tandfonline.com |

| Pseudomonas aeruginosa PR3 | 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) | Not specified | mdpi.com |

| Nocardia aurantia | 10-oxo-octadecanoic acid | 65% | nih.gov |

| Mycobacterium fortuitum | 10-oxo-octadecanoic acid | 80% | nih.gov |

| Selenomonas ruminantium | 10-hydroxystearic acid | Not specified | nih.gov |

| Enterococcus faecalis | 10-hydroxystearic acid | Not specified | nih.gov |

Optimization of Bioreactor Conditions for Microbial Synthesis of Hydroxy Fatty Acid Derivatives

Maximizing the yield and efficiency of microbial hydroxy fatty acid production requires careful optimization of bioreactor conditions. alicat.com The growth of microbial cultures and the activity of the enzymes responsible for the conversion are highly dependent on physical and chemical parameters within the bioreactor. alicat.comnih.gov Key variables that must be controlled include temperature, pH, dissolved oxygen levels, nutrient composition, and substrate concentration. alicat.com

Statistical methods like Design of Experiments (DOE) are powerful tools for systematically optimizing these interdependent variables, moving beyond simple trial-and-error approaches. alicat.com For example, in the production of other microbial products, the Taguchi method has been successfully applied to optimize cultivation conditions at the bioreactor level. researchgate.net Such strategies can identify the optimal settings for parameters to achieve maximum product yield.

Several factors have been studied to enhance the biotransformation of oleic acid. The concentration of the oleic acid substrate itself is a critical parameter; studies have investigated concentrations ranging from 10 g/L to 70 g/L to find the optimal level for enzymatic hydration. mdpi.com The reaction time is another crucial factor, with time-course studies being essential to determine the point of maximum product accumulation. mdpi.com

The accessibility of the fatty acid substrate to the microbial cells can also be a limiting factor. To address this, surfactants such as Tween-80 and Triton X-100 have been tested. nih.gov However, their effect can be complex; while intended to increase substrate availability, some surfactants may inhibit downstream metabolic processes like β-oxidation. nih.gov The carbon-to-nitrogen (C:N) ratio in the culture medium is another important parameter that can be adjusted to balance cell growth with product formation, particularly in fed-batch fermentation processes. mdpi.com

Key Parameters for Bioreactor Optimization

A summary of critical parameters and their potential impact on the microbial synthesis of hydroxy fatty acids.

| Parameter | Effect on Production | Optimization Strategy | Reference |

|---|---|---|---|

| Temperature | Affects enzyme activity and cell growth rate. | Determine optimal temperature for specific microbial strain. | alicat.com |

| pH | Impacts enzyme stability and catalytic efficiency. | Maintain pH at the optimum for the hydratase enzyme. | alicat.com |

| Dissolved Oxygen | Crucial for aerobic microbial metabolism. | Control aeration and agitation rates. | alicat.com |

| Substrate Concentration | Can enhance productivity but may cause substrate inhibition at high levels. | Test a range of concentrations to find the optimum. | mdpi.com |

| Surfactants | Can increase substrate availability but may have inhibitory effects. | Screen various surfactants and concentrations. | nih.gov |

| C:N Ratio | Balances biomass generation and fatty acid production. | Adjust feeding strategy in fed-batch cultures. | mdpi.com |

Derivatization for Research Purposes

Silylation of Hydroxyl Groups for Enhanced Stability and Detection

For the analysis of hydroxy fatty acids and their esters like this compound, gas chromatography-mass spectrometry (GC-MS) is a powerful technique. However, the polar nature of the hydroxyl and carboxyl groups in these molecules makes them non-volatile, which is unsuitable for GC analysis. youtube.com Derivatization is therefore a necessary step to increase their volatility and thermal stability. nih.gov

Silylation is the most common derivatization method for this purpose. nih.gov The process involves replacing the active hydrogen atoms of hydroxyl and carboxyl groups with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com This chemical modification forms TMS ethers and TMS esters, which are significantly more volatile and less polar than the parent compounds. youtube.com

A widely used silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.combrjac.com.br The reaction is typically carried out by heating the analyte with the silylating reagent, often in the presence of a catalyst like pyridine. brjac.com.brresearchgate.net For compounds containing keto groups, a preliminary step of methoximation using methoxyamine hydrochloride is often performed. This step converts keto and aldehyde groups into oximes, which prevents tautomerization and the formation of multiple silylated derivatives, simplifying the resulting chromatogram. youtube.com The resulting silylated derivatives can be readily analyzed by GC-MS, allowing for their identification and quantification. researchgate.net

Transesterification and Esterification Reactions in Synthesis and Analysis

Transesterification is a fundamental reaction involving the exchange of the alcohol moiety of an ester with another alcohol. masterorganicchemistry.com This process is central to both the synthesis and analysis of fatty acid derivatives. In the context of analyzing hydroxy fatty acids from vegetable oils, which exist primarily as triglycerides, transesterification is used to convert them into simpler fatty acid methyl esters (FAMEs). masterorganicchemistry.comatlantis-press.com This conversion, often called methanolysis, is typically catalyzed by an acid (e.g., hydrochloric acid) or a base (e.g., sodium methoxide). mdpi.commasterorganicchemistry.com The resulting FAMEs, including this compound, are more volatile and suitable for GC analysis. mdpi.com

In synthesis, transesterification is the cornerstone of biodiesel production, where triglycerides from vegetable oils or animal fats react with methanol to produce FAMEs. nih.govmdpi.com This reaction can be catalyzed by various homogeneous and heterogeneous acid or base catalysts. mdpi.com

Esterification, the reaction of a carboxylic acid with an alcohol to form an ester, is also a crucial process. When feedstocks contain a high percentage of free fatty acids (FFAs), a preliminary acid-catalyzed esterification step is often required before proceeding with base-catalyzed transesterification. atlantis-press.com This initial step converts the FFAs into methyl esters, preventing them from reacting with the base catalyst to form soaps, which would otherwise inhibit the transesterification reaction. atlantis-press.com

Synthesis of β-Amino Alcohol Derivatives from Epoxy Stearates

β-Amino alcohols are an important class of organic compounds found in many biologically active molecules and used as building blocks in pharmaceutical synthesis. acs.orgrroij.com A common synthetic route to these compounds involves the nucleophilic ring-opening of epoxides. researchgate.netgrowingscience.com For fatty acid derivatives, this can be achieved using methyl epoxy stearates as the starting material. Methyl 9,10-epoxyoctadecanoate, which can be synthesized from methyl oleate, serves as a key precursor. acs.org

The synthesis involves reacting the epoxy stearate (B1226849) with various primary or secondary amines. acs.org This reaction opens the epoxide ring, resulting in the formation of a β-amino alcohol, where a hydroxyl group and an amino group are attached to adjacent carbon atoms. For example, reacting methyl 9,10-epoxyoctadecanoate with 4-amino-1,2,4-triazole (B31798) yields methyl 9-(4'-amino-1',2',4'-triazole)-10-hydroxy octadecanoate. researchgate.net

The reaction can be promoted by catalysts to improve efficiency and yield. Lewis acids such as zinc perchlorate (B79767) hexahydrate [Zn(ClO₄)₂·6H₂O] have been shown to be effective catalysts for this transformation, allowing the reaction to proceed under solvent-free conditions at elevated temperatures (e.g., 80 °C). acs.org Other solid acid catalysts, like sulfated tin oxide, have also been employed to facilitate the ring-opening under mild, room-temperature conditions, demonstrating high regioselectivity. growingscience.com

Synthesis of β-Amino Alcohols from Methyl Epoxy Stearate

Examples of β-amino alcohol synthesis via the ring-opening of methyl 9,10-epoxyoctadecanoate with different amines.

| Epoxide | Amine | Catalyst | Product | Reference |

|---|---|---|---|---|

| Methyl 9,10-epoxyoctadecanoate | 4-amino-1,2,4-triazole | None (reflux in dichloromethane) | Methyl 9-(4'-amino-1',2',4'-triazole)-10-hydroxy octadecanoate | researchgate.net |

| Methyl 9,10-epoxyoctadecanoate | Various primary/secondary amines | Zinc perchlorate hexahydrate | Corresponding β-amino alcohols | acs.org |

| General Epoxides | Aromatic and aliphatic amines | Sulfated tin oxide | Corresponding β-amino alcohols | growingscience.com |

Development of Lipoconjugates for Mechanistic Probing

Lipoconjugates are molecules where a lipid moiety, such as a hydroxy fatty acid, is covalently linked to another chemical entity, like another fatty acid, a peptide, or a sugar. These conjugates are developed for various research purposes, including the study of metabolic pathways and the exploration of biological activities.

A significant class of such lipoconjugates is the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). mdpi.com Discovered as a novel class of endogenous lipids, FAHFAs are characterized by a branched ester linkage between a fatty acid and a hydroxy fatty acid. mdpi.com These molecules have demonstrated interesting biological properties, including enhancing insulin (B600854) secretion and possessing anti-inflammatory effects. mdpi.com The synthesis of a library of FAHFA derivatives allows for structure-activity relationship studies to probe their mechanisms of action. A common synthetic strategy involves the coupling of a hydroxy fatty acid with another fatty acid (e.g., caproic, palmitic, or oleic acid) to form the characteristic ester bond. mdpi.com

Another example of lipoconjugates derived from hydroxy fatty acids are lipopeptide biosurfactants. nih.gov Many of these molecules, such as surfactin (B1297464) produced by Bacillus subtilis, consist of a cyclic heptapeptide (B1575542) linked to a β-hydroxy fatty acid chain. nih.gov The specific structure of the fatty acid component, including its chain length and hydroxylation pattern, is critical for the biosurfactant's activity. nih.gov By synthesizing or isolating different lipopeptide variants, researchers can investigate how the lipid structure influences their physical properties and biological functions.

Biosynthesis and Metabolic Pathways of Hydroxyoctadecanoates in Biological Systems

Identification of Natural Precursors and Biotransformation Routes in Fungi

The primary natural precursors for the biosynthesis of hydroxyoctadecanoates in fungi are unsaturated C18 fatty acids, most notably linoleic acid and oleic acid. These fatty acids undergo specific biotransformation routes catalyzed by fungal enzymes to introduce hydroxyl groups at specific positions on the carbon chain.

Fungi such as Gaeumannomyces graminis, the causative agent of "take-all disease" in wheat, and various Aspergillus species are known producers of 8-hydroxyoctadecadienoic acid (8-HODE). nih.govresearchgate.net The established biotransformation route in these fungi begins with linoleic acid. The fatty acid is first converted into an intermediate, 8-hydroperoxylinoleic acid (8R-HPODE). nih.gov This hydroperoxide is then subsequently transformed into the more stable 8-hydroxy derivative. nih.govresearchgate.net This pathway highlights a targeted and regioselective oxidation process common in fungal systems for the production of specific hydroxy fatty acids.

Table 1: Fungal Production of 8-Hydroxyoctadecanoates

| Fungal Species | Precursor | Key Intermediate | Product |

|---|---|---|---|

| Gaeumannomyces graminis | Linoleic Acid | 8R-Hydroperoxylinoleic acid (8R-HPODE) | 8R-Hydroxyoctadecadienoic acid (8R-HODE) |

| Aspergillus nidulans | Linoleic Acid | 8R-Hydroperoxylinoleic acid (8R-HPODE) | 8R-Hydroxyoctadecadienoic acid (8R-HODE) |

| Aspergillus spp. | Linoleic Acid | 8R-Hydroperoxylinoleic acid (8R-HPODE) | 8R-HODE, 10R-HODE, and various dihydroxy fatty acids |

Enzymatic Systems Involved in Hydroxylation (e.g., Dioxygenases, Hydroperoxide Isomerases)

The hydroxylation of fatty acids in fungi is mediated by a sophisticated set of enzymatic systems. These enzymes exhibit high specificity for both the substrate and the position of oxygen insertion. The key enzyme classes involved are dioxygenases and hydroperoxide isomerases. nih.govresearchgate.net

Dioxygenases: This class of enzymes, particularly a specific linoleic acid (8R)-dioxygenase found in Gaeumannomyces graminis, catalyzes the initial and critical step of the pathway. researchgate.net They incorporate molecular oxygen (O₂) into the fatty acid substrate to form a hydroperoxy fatty acid. researchgate.net These enzymes typically contain an iron cofactor that facilitates the reaction with the polyunsaturated fatty acid chain. researchgate.net

Hydroperoxide Isomerases: Following the formation of the unstable hydroperoxide intermediate (e.g., 8R-HPODE), hydroperoxide isomerases act to convert it into a more stable hydroxy fatty acid (e.g., 8R-HODE). nih.gov These enzymes can also catalyze the formation of other oxylipins, such as dihydroxy fatty acids, from the same hydroperoxide precursor. For instance, in Aspergillus species, 8R-HPODE can be transformed into 5S,8R-DiHODE and 8R,11S-DiHODE. nih.gov

Other enzyme families, such as cytochrome P450 monooxygenases (CYPs), are also well-known for their ability to hydroxylate fatty acids in various organisms. mdpi.comnih.gov These heme-containing enzymes can introduce hydroxyl groups at terminal (ω) or sub-terminal positions of the fatty acid chain. researchgate.netnih.gov While dioxygenases are primarily responsible for producing 8-HODE in the studied fungi, CYPs represent another major enzymatic system for fatty acid hydroxylation in the broader microbial world.

Mechanisms of Oxylipin Formation from Unsaturated Fatty Acids

Substrate Liberation: The process begins with the release of polyunsaturated fatty acids, such as linoleic acid, from membrane phospholipids (B1166683) by the action of lipases. mdpi.comaocs.org

Hydrogen Abstraction: The dioxygenase (or lipoxygenase) enzyme catalyzes the stereospecific removal of a hydrogen atom from a bisallylic carbon (a carbon atom flanked by two double bonds) in the fatty acid chain. aocs.org This results in the formation of a carbon-centered fatty acid radical. aocs.org

Oxygen Insertion: Molecular oxygen (O₂) is then inserted into the fatty acid radical. aocs.org This reaction is highly controlled by the enzyme, leading to the formation of a specific hydroperoxy fatty acid radical.

Reduction to Hydroperoxide: The hydroperoxy radical is reduced to a fatty acid hydroperoxide, such as 8R-hydroperoxylinoleic acid (8R-HPODE). nih.govgsartor.org This molecule serves as a crucial branching point in the oxylipin pathway.

Conversion to Stable Oxylipins: The unstable hydroperoxide is then further metabolized by other enzymes, like hydroperoxide isomerases, into a variety of stable oxylipins, which include the corresponding hydroxy fatty acids (e.g., 8-HODE), keto fatty acids, or dihydroxy fatty acids. nih.govnih.govgsartor.org

This enzymatic cascade allows for the generation of a wide diversity of bioactive lipid molecules from a single fatty acid precursor.

Role in Microbial Metabolism and Biopolymer (e.g., Polyhydroxyalkanoates) Synthesis

Hydroxy fatty acids play diverse roles in microbial physiology, ranging from involvement in metabolic pathways to serving as building blocks for biopolymers.

In microbial metabolism, hydroxy fatty acids can be intermediates in catabolic pathways. For example, some bacteria utilize omega-oxidation pathways to metabolize fatty acids, where hydroxylation is a key step. nih.gov The resulting hydroxy fatty acids can be further oxidized to dicarboxylic acids, which can then enter central metabolic pathways like the Krebs cycle. nih.gov Additionally, some hydroxy fatty acids produced by microbes have been shown to possess antimicrobial properties, suggesting a role in ecological competition and defense. nih.gov

A significant role for hydroxyoctadecanoates is their potential as monomeric units for the synthesis of biopolymers, specifically polyhydroxyalkanoates (PHAs). aocs.orgnih.gov PHAs are biodegradable polyesters produced by numerous bacteria as intracellular carbon and energy storage materials. aocs.orgmdpi.com These polymers are synthesized by the enzyme PHA synthase, which polymerizes (R)-3-hydroxyacyl-CoA monomers. aocs.org

The general pathway for PHA synthesis involves:

Generation of hydroxyacyl-CoA monomers from various metabolic intermediates.

The key enzyme, PHA synthase (PhaC), catalyzes the polymerization of these monomers into long polyester (B1180765) chains. aocs.org

While the most common PHAs are composed of short-chain (3-5 carbons) or medium-chain (6-14 carbons) 3-hydroxy fatty acids, the substrate specificity of PHA synthases can be quite broad. mdpi.comnih.gov Some synthases can incorporate a wide variety of hydroxyalkanoate monomers, suggesting that 8-hydroxyoctadecanoate, after conversion to its coenzyme A derivative, could potentially be incorporated into a PHA polymer, creating a bioplastic with unique material properties. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Methyl 8-hydroxyoctadecanoate |

| Hydroxyoctadecanoates |

| Oxylipins |

| Linoleic acid |

| Oleic acid |

| 8-hydroxyoctadecadienoic acid (8-HODE) |

| 8-hydroperoxylinoleic acid (8R-HPODE) |

| 10R-HODE |

| Dihydroxy fatty acids |

| 5S,8R-DiHODE |

| 8R,11S-DiHODE |

| Keto fatty acids |

| (R)-3-hydroxyacyl-CoA |

| Polyhydroxyalkanoates (PHAs) |

| Dicarboxylic acids |

Advanced Analytical and Characterization Methodologies in Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of methyl 8-hydroxyoctadecanoate, enabling its separation from complex mixtures for subsequent identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acid methyl esters (FAMEs), including hydroxylated forms like this compound. mdpi.com It is a vital tool for analyzing primary metabolism and providing an overview of cellular metabolic status. researchgate.net For GC-MS analysis, non-volatile compounds require a derivatization step to make them suitable for separation on a GC column. scispace.com This process converts them into more volatile derivatives. scispace.com

In metabolite profiling, GC-MS provides insights into metabolic signatures which are closely related to phenotypic traits. researchgate.net The technique's high throughput and sensitivity make it ideal for detecting metabolic changes in biological systems. researchgate.netscispace.com The gas chromatograph separates the individual components of a mixture based on their volatility and interaction with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons (in electron ionization mode), causing it to fragment in a reproducible manner. This fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for structural elucidation and identification. scispace.comthepharmajournal.com

High-Performance Liquid Chromatography (HPLC) is an essential technique for the purification and quantification of fatty acid derivatives that may not be suitable for GC due to low volatility or thermal instability. researchgate.net Preparative reversed-phase (RP) HPLC, often using a C18 column, is particularly effective for isolating and purifying milligram quantities of polyunsaturated fatty acid methyl esters (PUFA-MEs). researchgate.netnih.gov This technique separates compounds based on their hydrophobicity; in RP-HPLC, separation occurs according to both chain length and the degree of unsaturation. nih.gov

For separating complex mixtures of FAMEs, acetonitrile-water mixtures are commonly used as the mobile phase. nih.gov The elution order can be manipulated by varying the solvent strength, allowing for the resolution of specific fatty acids of interest. nih.gov Detection can be achieved using methods like evaporative light-scattering detection (ELSD) or by monitoring UV absorption, typically at low wavelengths around 192 nm for unsaturated compounds. nih.govnih.gov HPLC is a robust tool for preparing pure quantities of specific fatty acid esters for further structural analysis by techniques like NMR, which requires larger sample amounts. nih.gov

Solid Phase Extraction (SPE) is a rapid and efficient sample preparation technique used for the extraction, concentration, and cleanup of analytes from complex matrices. sigmaaldrich.com It is frequently employed to fractionate lipid classes and their oxidation products prior to chromatographic analysis. researchgate.net The versatility of SPE allows it to be used for sample purification, compound isolation, and removal of interfering substances. researchgate.net

The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Different classes of lipids can be separated by choosing appropriate sorbents and elution solvents. For instance, aminopropyl-bonded silica (B1680970) gel cartridges can be used to separate lipids into fractions containing neutral lipids, free fatty acids, and phospholipids (B1166683). researchgate.netnih.gov Nonpolar lipids can be removed with a washing step, while different solvent systems can selectively elute the desired fractions. researchgate.net This fractionation is crucial as it reduces the complexity of the sample, eliminates contaminants, and prevents adverse effects like ion suppression in subsequent mass spectrometry analysis. nih.gov

Spectroscopic Approaches for Structural Confirmation and Isomer Differentiation

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For methyl hydroxystearates, the proton attached to the hydroxyl-bearing carbon (–CHOH–) gives a characteristic signal. In a study using carbon tetrachloride as the solvent, the –CHOH– proton for this compound was observed at a chemical shift of 3.40 ppm. aocs.org The methyl ester protons (–COOCH₃) typically appear as a singlet, while the terminal methyl group (CH₃–) of the fatty acid chain appears as a triplet. aocs.org

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments within the molecule. docbrown.info The larger chemical shift range of ¹³C NMR allows for better resolution of individual carbon signals compared to ¹H NMR. magritek.com The carbonyl carbon of the ester group, the carbon attached to the hydroxyl group, and the methyl ester carbon all produce distinct signals. For instance, in methyl 2-hydroxybenzoate, the carbon attached to two oxygen atoms gives the largest chemical shift, while the methyl carbon gives the smallest. docbrown.info Similar principles apply to the analysis of this compound.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is an NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.orgchemistrysteps.com DEPT experiments are typically run in stages, such as DEPT-90 and DEPT-135. libretexts.orgopenstax.org

A DEPT-90 spectrum shows signals only for CH (methine) carbons. libretexts.orgopenstax.org

A DEPT-135 spectrum shows positive signals for CH and CH₃ carbons and negative signals (peaks below the baseline) for CH₂ carbons. libretexts.orgopenstax.org Quaternary carbons are absent in both spectra. libretexts.org By combining the information from a standard broadband-decoupled ¹³C spectrum with DEPT-90 and DEPT-135 spectra, one can definitively assign the number of hydrogens attached to each carbon atom, which is crucial for confirming the structure and position of the hydroxyl group in this compound. libretexts.orgopenstax.org

Table 1: ¹H NMR Chemical Shifts for Methyl Hydroxystearates in CCl₄

| OH Position | —CHOH— (ppm) |

| 5 | 3.40 |

| 6 | 3.42 |

| 7 | 3.40 |

| 8 | 3.40 |

| 9 | 3.40 |

| 10 | 3.38 |

| 11 | 3.39 |

| 12 | 3.40 |

Data sourced from Tulloch, 1966. aocs.org

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for molecular weight determination and structural elucidation based on fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): EI is a "hard" ionization technique that uses high-energy electrons to ionize molecules, resulting in extensive and reproducible fragmentation. jeol.com For fatty acid methyl esters, EI-MS produces characteristic fragments. A prominent peak often observed is the McLafferty rearrangement ion at m/z 74, which is a confirmatory fragment for straight-chain saturated FAMEs. researchgate.net Other significant fragments arise from cleavage of C-C bonds adjacent to the carbonyl group or the hydroxyl group. libretexts.org Alpha-cleavage next to the hydroxyl group is a key fragmentation pathway that helps to determine the position of the hydroxyl group along the carbon chain. While EI provides rich structural information, the molecular ion peak [M]⁺ may be weak or absent for some FAMEs, especially those with higher degrees of unsaturation or other functional groups. jeol.com

Positive Chemical Ionization Mass Spectrometry (PCI-MS): PCI is a "soft" ionization technique that results in less fragmentation compared to EI. shimadzu.com It typically produces a prominent protonated molecular ion [M+H]⁺, which is valuable for confirming the molecular weight of the analyte. shimadzu.com For unsaturated fatty acids, PCI has been shown to be superior in sensitivity compared to EI. shimadzu.com This makes it a complementary technique to EI, providing clear molecular weight data that might be missing from an EI spectrum. shimadzu.com

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF): MALDI-ToF is another soft ionization technique particularly useful for analyzing large, non-volatile, and thermally labile molecules. While more commonly associated with polymers, proteins, and peptides, it can also be applied to lipids. In MALDI, the analyte is co-crystallized with a matrix material that absorbs laser energy, leading to gentle ionization of the analyte molecules. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio. This technique is highly effective for determining the molecular weights of components within a complex mixture with high accuracy.

Table 2: Common Mass Spectrometry Fragmentation Patterns for Fatty Acid Methyl Esters

| Fragmentation Type | Characteristic Ion (m/z) | Description |

| McLafferty Rearrangement | 74 | Results from a specific rearrangement involving the ester group, characteristic of saturated FAMEs. researchgate.net |

| Alpha-Cleavage | Variable | Cleavage of the C-C bond adjacent to the carbonyl group or hydroxyl group, helps locate functional groups. libretexts.org |

| Alkyl Chain Fragments | Clusters 14 units apart | Loss of successive CH₂ groups from the alkyl chain. libretexts.org |

Infrared (IR) Spectroscopy for Functional Group Identification.tcichemicals.comnih.govutoronto.ca

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation by its chemical bonds. compoundchem.com Each type of bond vibrates at a characteristic frequency, resulting in specific absorption bands in the IR spectrum. For this compound, the key functional groups are the hydroxyl group (-OH), the methyl ester group (-COOCH₃), and the long saturated hydrocarbon chain.

The presence of the hydroxyl group gives rise to a characteristic broad absorption band in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. purdue.edumasterorganicchemistry.com The methyl ester functional group is identified by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, which typically appears between 1750-1735 cm⁻¹. masterorganicchemistry.com Additionally, the C-O single bond stretch of the ester is visible in the 1300-1000 cm⁻¹ region.

The long aliphatic chain of the molecule is characterized by C-H stretching and bending vibrations. Strong absorptions from C-H stretching in the alkane chain are observed in the 2960-2850 cm⁻¹ range. libretexts.org C-H bending vibrations for CH₂ and CH₃ groups appear in the 1470-1350 cm⁻¹ region. lumenlearning.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Ester Carbonyl (C=O) | C=O Stretch | 1750 - 1735 | Strong, Sharp |

| Ester C-O | C-O Stretch | 1300 - 1000 | Moderate |

| Alkane C-H | C-H Stretch | 2960 - 2850 | Strong |

UV Spectroscopy for Conjugated Systems Analysis.nih.govlibretexts.orgntnu.no

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions, typically from a π bonding orbital to a π* antibonding orbital (π → π*). openstax.org This technique is particularly useful for analyzing compounds containing conjugated systems—molecules with alternating single and multiple bonds. libretexts.org As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. utoronto.caopenstax.org This results in the absorption of light at longer wavelengths (a bathochromic shift). utoronto.ca

This compound is a saturated fatty acid methyl ester. Its structure consists of a long alkane chain with a hydroxyl group and a methyl ester group. Crucially, it lacks a conjugated π-electron system. shimadzu.com The only chromophore present is the isolated carbonyl group (C=O) of the ester. Isolated carbonyl groups undergo n → π* transitions, which result in weak absorptions in the UV region, typically below the standard analytical range of 200-400 nm. Therefore, this compound is not expected to show significant UV absorption in the 200-400 nm range, and UV spectroscopy is generally not a primary method for its structural analysis or quantification unless a derivatizing agent that introduces a chromophore is used. youtube.com

Advanced Derivatization Techniques for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert a compound into a product with properties that are better suited for a specific analytical technique. For gas chromatography (GC), derivatization is employed to increase the volatility and thermal stability of analytes, improving peak shape and detection.

Trimethylsilyl (B98337) (TMS) Ether Formation for GC-MS Analysis.nih.govyoutube.comgcms.czmdpi.comresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for analyzing fatty acids. However, the presence of active hydrogen atoms, such as in the hydroxyl group of this compound, can lead to poor chromatographic performance. Trimethylsilylation is a common derivatization technique to address this issue.

In this process, the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group. tcichemicals.com This is typically achieved by reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). wordpress.com

The resulting TMS ether is more volatile and thermally stable than the original alcohol, making it more suitable for GC analysis. tcichemicals.comnih.gov This derivatization prevents peak tailing and allows for lower detection limits and more accurate quantification by GC-MS. The mass spectrum of the TMS derivative also provides characteristic fragmentation patterns that aid in structural elucidation.

Methylation of Carboxyl and Hydroxyl Groups for GC-FID/MS.gcms.czmdpi.comresearchgate.netresearchgate.net

For the analysis of free fatty acids by gas chromatography, methylation is a fundamental derivatization step. gcms.cz This process converts polar carboxylic acids into their more volatile and less adsorptive fatty acid methyl esters (FAMEs). mdpi.com In the case of this compound, the carboxyl group is already esterified. However, the parent compound, 8-hydroxyoctadecanoic acid, would require this step. Common methods include reaction with boron trifluoride in methanol (B129727) (BF₃/MeOH) or an acid catalyst like HCl in methanol. gcms.czresearchgate.net

Furthermore, the hydroxyl group on the fatty acid chain can also be methylated to form a methoxy (B1213986) ether. While TMS ether formation is more common for hydroxyl groups, methylation can be achieved using strong methylating agents. For comprehensive profiling, a two-step process might be used: first, methylation of the carboxyl group to form the FAME, followed by silylation of the hydroxyl group. researchgate.net Automated techniques using reagents like trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) can perform transesterification of lipids and methylation of fatty acids in a single, rapid step prior to GC-MS analysis. ntnu.nonih.gov

Diastereomeric Derivatization for Stereochemical Analysis.nih.govyoutube.com

The carbon atom at position 8 in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers): (R)-Methyl 8-hydroxyoctadecanoate and (S)-Methyl 8-hydroxyoctadecanoate. Enantiomers have identical physical properties and cannot be separated by standard chromatographic methods.

To determine the stereochemistry, diastereomeric derivatization is employed. This involves reacting the chiral alcohol with a chiral derivatizing agent of a known, single stereochemical configuration. nih.gov This reaction creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by achiral chromatography (GC or LC). researchgate.netnih.gov

Common chiral derivatizing agents for alcohols include Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or chiral esters like phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME). researchgate.netnih.gov After derivatization, the resulting diastereomeric esters are analyzed by a technique like LC-MS. The separation and relative abundance of the diastereomers allow for the determination of the enantiomeric composition of the original this compound sample. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-hydroxyoctadecanoic acid |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Trimethylchlorosilane (TMCS) |

| Boron trifluoride |

| Methanol |

| Trimethylsulfonium hydroxide (TMSH) |

| α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) |

| Phenylglycine methyl ester (PGME) |

Research Applications and Emerging Directions

Development of Reference Standards for Lipidomics Research and Quantification

In the rapidly advancing field of lipidomics, the accurate identification and quantification of individual lipid species in complex biological samples are paramount. Methyl 8-hydroxyoctadecanoate and its isomers are crucial in the development of reference standards to meet this need.

Detailed Research Findings:

The class of FAHFAs, to which this compound belongs, has been identified as a novel group of endogenous lipids with diverse biological activities, including anti-diabetic and anti-inflammatory effects. nih.govmdpi.commdpi.com The analysis of these compounds is challenging due to the large number of possible isomers and their low abundance in natural sources. nih.gov To address this, robust analytical methodologies, primarily based on liquid chromatography-mass spectrometry (LC-MS/MS), are being developed. nih.govnih.gov

The synthesis of specific FAHFA isomers, such as this compound, is a critical step in creating a library of standards. mdpi.com These standards are essential for:

Compound Identification: By comparing the retention time and mass spectra of an unknown peak in a biological sample to a known reference standard, researchers can confidently identify the presence of this compound.

Accurate Quantification: Stable isotope-labeled versions of this compound can be synthesized and used as internal standards in mass spectrometry-based quantification. nih.govnih.govnih.govscripps.edu This method allows for the precise measurement of the absolute concentration of the endogenous compound by correcting for variations in sample preparation and instrument response.

Method Development and Validation: Reference standards are indispensable for the development and validation of new analytical methods with improved sensitivity and specificity for FAHFA detection. nih.gov

The availability of pure this compound as a reference standard facilitates research into its distribution in various tissues and fluids, and how its levels may change in different physiological and pathological states.

Role in Organogelator Research as Model Compounds for Self-Assembly Studies

Low-molecular-weight organogelators are compounds that can self-assemble in organic solvents to form three-dimensional networks, resulting in the formation of a gel. Hydroxy fatty acids and their derivatives are known to be effective organogelators, and this compound serves as an important model compound in this area of research.

Detailed Research Findings:

The gelation properties of hydroxy fatty acids, such as 12-hydroxystearic acid, are attributed to the formation of fibrous networks through hydrogen bonding between the hydroxyl groups and carboxylic acid moieties. scispace.comijdra.comresearchgate.net The position of the hydroxyl group along the alkyl chain is a critical factor that influences the self-assembly process and the resulting gel's properties.

This compound provides a valuable model system to investigate how the location of the hydroxyl group at the C-8 position affects:

Self-Assembly Mechanisms: The interplay of hydrogen bonding from the hydroxyl group and van der Waals interactions between the long hydrocarbon chains drives the self-assembly process. Studying isomers like this compound allows for a systematic investigation of how the position of the key interacting group influences the packing of the molecules and the morphology of the resulting fibers.

Gel Properties: The rheological and thermal properties of the organogel, such as its hardness, stability, and gel-sol transition temperature, are directly related to the underlying molecular self-assembly. By comparing the properties of gels formed from different positional isomers of methyl hydroxyoctadecanoate, researchers can establish structure-property relationships. researchgate.net

Chirality Effects: The hydroxyl group at the C-8 position is a chiral center. The use of enantiomerically pure forms of this compound can be used to study the influence of chirality on the formation of helical fibers and the macroscopic properties of the gel. nih.gov

The insights gained from studying this compound as a model organogelator can guide the design of new soft materials with tailored properties for applications in areas such as drug delivery, cosmetics, and food science. scispace.com

Investigation as Building Blocks for Bio-based Polymers and Materials in Research Contexts

There is a growing demand for sustainable and biodegradable polymers derived from renewable resources. Fatty acid-based monomers are attractive building blocks for these "green" polymers. The bifunctional nature of this compound, with a methyl ester at one end and a hydroxyl group along the chain, makes it a promising candidate for the synthesis of novel bio-based polyesters.

Detailed Research Findings:

The hydroxyl group of this compound can participate in polymerization reactions, such as polycondensation, to form polyester (B1180765) chains. The methyl ester group can also be involved in transesterification reactions. This allows for several possibilities in polymer design:

Linear Polyesters: Polymerization involving the hydroxyl group and the ester functionality could lead to the formation of linear polyesters. The long aliphatic chain of the octadecanoate backbone would be expected to impart flexibility and hydrophobicity to the resulting polymer.

Cross-linked Polymers: The hydroxyl group can also serve as a site for cross-linking, leading to the formation of thermosetting resins or elastomers with enhanced mechanical properties.

Functional Polymers: The hydroxyl group can be chemically modified prior to or after polymerization to introduce other functional groups, allowing for the creation of polymers with specific properties, such as antimicrobial activity or controlled drug release capabilities.

Research in this area would likely focus on the synthesis and characterization of polymers derived from this compound, evaluating their thermal properties (e.g., glass transition temperature and melting point), mechanical properties (e.g., tensile strength and elasticity), and biodegradability. The use of this monomer could lead to the development of new sustainable materials for applications in packaging, agriculture, and biomedicine.

Integration into Systems Biology Models for Understanding Lipid Metabolism

Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with computational modeling. Given the emerging biological significance of FAHFAs, incorporating individual isomers like this compound into systems biology models of lipid metabolism is a crucial next step.

Detailed Research Findings:

FAHFAs are now recognized as a class of signaling lipids that play a role in glucose metabolism and inflammation. nih.govmdpi.com To fully understand their function, it is necessary to map their metabolic pathways, including their biosynthesis, degradation, and interactions with other molecules.

The integration of this compound into systems biology models would involve:

Metabolic Pathway Elucidation: Using techniques like metabolomic profiling with isotopically labeled this compound, researchers can trace its metabolic fate in cells and organisms. nih.govnih.gov This data is essential for constructing and refining metabolic network models.

Quantitative Modeling: Once the pathways are identified, kinetic models can be developed to simulate the flux of this compound and its metabolites through the network under different conditions. This can help to predict how perturbations in the system, such as disease states or drug treatments, affect the levels of this and related lipids.

Network Analysis: By placing this compound within the broader context of the lipidome and other metabolic networks, researchers can identify potential points of regulation and interaction with other pathways, providing a more holistic understanding of its biological role.

These models can generate new hypotheses about the function of this compound that can then be tested experimentally, accelerating our understanding of its role in health and disease.

High-Throughput Screening Methodologies for Identifying Novel Biological Interactions

High-throughput screening (HTS) is a powerful technique used in drug discovery and chemical biology to rapidly test large numbers of compounds for their ability to modulate a specific biological target or pathway. ufl.edu Applying HTS methodologies to this compound and libraries of related compounds can uncover new biological functions and potential therapeutic applications.

Detailed Research Findings:

The known anti-inflammatory and insulin-sensitizing effects of the FAHFA class suggest that individual isomers may have specific molecular targets. nih.gov HTS can be employed to:

Identify Protein Targets: Libraries containing this compound and its isomers can be screened against panels of purified proteins, such as receptors, enzymes, and ion channels, to identify direct binding partners.

Discover Bioactivities: Cell-based HTS assays can be used to screen for the effects of this compound on a wide range of cellular processes, such as gene expression, cell proliferation, and cytokine secretion. This can reveal novel biological activities and signaling pathways modulated by this lipid.

Structure-Activity Relationship (SAR) Studies: By screening a library of structurally related hydroxy fatty acid esters, researchers can determine the key chemical features required for a particular biological effect. mdpi.com This information is crucial for the design of more potent and selective synthetic analogs with therapeutic potential.

The development of compound libraries for HTS is an active area of research. biocrick.combioscience.co.ukmedchemexpress.comtargetmol.comtargetmol.com The inclusion of diverse FAHFA isomers, including this compound, in these screening libraries is a logical step towards a more comprehensive understanding of their biological roles.

Computational and Molecular Modeling Approaches in Mechanistic Studies

Computational and molecular modeling techniques are invaluable tools for gaining insights into the structure, dynamics, and interactions of molecules at an atomic level. These approaches can be applied to this compound to complement experimental studies and provide a deeper understanding of its chemical and biological properties.

Detailed Research Findings:

A variety of computational methods can be employed to study this compound:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, predict its spectroscopic properties (e.g., NMR and IR spectra), and investigate the mechanisms of chemical reactions in which it participates. researchgate.netbohrium.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound in different environments, such as in solution or embedded in a lipid bilayer. This can reveal how the molecule interacts with its surroundings and how it might bind to a protein target.

Docking Studies: If a protein target of this compound is identified, molecular docking can be used to predict its binding mode and affinity. This information can guide the design of experiments to confirm the interaction and can be used in the development of new drugs that target this interaction.

These computational approaches can provide detailed mechanistic insights that are often difficult to obtain through experiments alone, thereby guiding further experimental research.

Unexplored Research Frontiers and Future Prospects for this compound

While significant progress has been made in understanding the broader class of FAHFAs, many research frontiers for specific isomers like this compound remain unexplored. The future prospects for research on this compound are promising and span multiple scientific disciplines.

Unexplored Frontiers:

Isomer-Specific Biological Functions: A key unanswered question is whether different positional isomers of hydroxyoctadecanoate have distinct biological functions. Research is needed to systematically compare the effects of this compound with other isomers (e.g., 9-, 12-, and 13-hydroxy) in a variety of biological assays.

Biosynthetic and Degradative Pathways: The specific enzymes responsible for the synthesis and breakdown of this compound in vivo have yet to be fully characterized. Identifying these enzymes will be crucial for understanding the regulation of its endogenous levels.

Role in Human Health and Disease: While the FAHFA class has been linked to metabolic health, the specific role of this compound in human diseases such as type 2 diabetes, obesity, and inflammatory disorders needs to be investigated in clinical studies.

Nutritional Significance: The presence of FAHFAs in various foods has been reported. nih.gov Future research could explore the dietary sources of this compound and how its intake might impact human health.

Future Prospects:

Therapeutic Potential: If this compound is found to have potent and specific biological activities, it could be developed as a lead compound for new therapies for metabolic or inflammatory diseases.

Biomarker Development: Altered levels of this compound in blood or tissues may serve as a biomarker for the early detection or prognosis of certain diseases.

Advanced Materials: Further research into its use as a building block for biopolymers could lead to the development of novel, sustainable materials with unique properties.

Novel Organogelators: A deeper understanding of its self-assembly properties could enable the design of new organogelators for a range of applications in the pharmaceutical and food industries.

Q & A

Q. How can Methyl 8-hydroxyoctadecanoate be synthesized with high purity for experimental use?

- Methodology : Follow esterification protocols using 8-hydroxyoctadecanoic acid and methanol, catalyzed by sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide). Ensure reagent purity (>98%) and monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using melting point analysis and NMR (¹H/¹³C) .

- Key Data : Report yield (%), retention factors (TLC), and spectral assignments (NMR δ-values, FTIR peaks) to validate purity .

Q. What are the standard analytical techniques for characterizing this compound?

- Methodology : Use NMR (¹H, ¹³C, DEPT) to confirm ester linkage and hydroxyl group position. FTIR for functional group validation (C=O stretch ~1740 cm⁻¹, -OH stretch ~3400 cm⁻¹). GC-MS or HPLC for quantification. Compare retention times and fragmentation patterns with commercial standards or literature .

- Advanced Tip : Include high-resolution mass spectrometry (HRMS) for precise molecular ion confirmation .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use gloves and lab coats to avoid skin contact. Store in airtight containers in a dry, ventilated area. Avoid inhalation by working in a fume hood. Refer to safety data sheets (SDS) for spill management and incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How to address discrepancies in reported solubility data for this compound across solvents?

- Methodology : Systematically test solubility in polar (water, ethanol) and nonpolar solvents (hexane, chloroform) under controlled temperatures (e.g., 20°C, 37°C). Use gravimetric or UV-Vis methods for quantification. Apply statistical tools like ANOVA to compare results with literature, and document solvent purity and equilibration time .

- Data Contradiction Analysis : If inconsistencies persist, evaluate solvent batch variability or potential ester hydrolysis during testing .

Q. What experimental design considerations are essential for studying the compound’s stability under high-temperature conditions?

- Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Monitor degradation products via GC-MS. Include controls (e.g., inert atmosphere vs. ambient air) to isolate oxidation effects .

- Key Parameters : Report heating rate (°C/min), sample mass (mg), and purge gas flow rate to ensure reproducibility .

Q. How to resolve conflicting bioactivity results in cell-based assays involving this compound?

- Methodology : Standardize cell lines, passage numbers, and incubation times. Use positive/negative controls (e.g., stearic acid derivatives) and validate via dose-response curves (IC₅₀/EC₅₀). Apply false discovery rate (FDR) correction for multiple comparisons to reduce Type I errors .

- Troubleshooting : Check for ester hydrolysis in cell media (pH-dependent) using LC-MS .

Methodological and Reproducibility Challenges

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

- Documentation : Provide detailed synthesis steps (molar ratios, reaction time), purification criteria (e.g., Rf values), and instrument calibration data (NMR lock solvent, GC column type). Use IUPAC nomenclature and report all spectral data in supplementary information .

- Metadata : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing, including raw spectra and chromatograms .

Q. How to design a robust study to investigate the compound’s role in lipid metabolism pathways?

- Experimental Design : Combine in vitro (e.g., enzyme inhibition assays) and in silico approaches (molecular docking with lipases/desaturases). Use isotopic labeling (e.g., ¹³C-methyl groups) to trace metabolic incorporation. Validate findings with knockout cell models or siRNA silencing .

- Statistical Rigor : Power analysis to determine sample size, and pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known) .

Data Interpretation and Reporting

Q. How should researchers report conflicting thermodynamic properties (e.g., melting point) for this compound?

- Guidelines : Compare data from multiple sources (e.g., NIST Chemistry WebBook, peer-reviewed studies) and note measurement conditions (heating rate, sample purity). Use error bars in plots and discuss potential impurities or polymorphic forms .

- Example : If literature reports T_m = 290–292 K, specify instrumentation (DSC vs. capillary method) and purity thresholds (>95%) in your report .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.